[2,2'-Binaphthalene]-1,1',4,4'-tetrone
Overview
Description
“[2,2’-Binaphthalene]-1,1’,4,4’-tetrone” is a chemical compound with the molecular formula C20H14 . It is also known by other names such as 2,2’-Binaphthyl, β,β’-Binaphthyl, 2,2’-Dinaphthyl, and 2,2-Binahthalene .
Synthesis Analysis
The synthesis of binaphthalene-based compounds has been reported in various studies . For instance, one study reported the enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis (diphenylphosphane) and its derivatives . Another study discussed the synthesis and photophysical properties of 2,2′-binaphthalene-based receptor bearing trimethylsilyl groups to improve solubility .Molecular Structure Analysis
The molecular structure of “[2,2’-Binaphthalene]-1,1’,4,4’-tetrone” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “[2,2’-Binaphthalene]-1,1’,4,4’-tetrone” include its molecular weight of 254.3252 . Other properties such as hardness, topography, and hydrophilicity can be determined using various techniques .Scientific Research Applications
Synthesis and Stereochemistry of Binaphthoquinones
Synthesis of Chiral Binaphthoquinones : The synthesis of chiral binaphthoquinones, which are atrop-isomeric to naturally occurring compounds such as isodiospyrin, has been accomplished using oxazoline chemistry. The stereochemistry of these compounds was determined through X-ray crystal structure determination and circular dichroic spectroscopy (Baker, Liu, & Sargent, 1998).
Naphthoquinones from Juglandaceae : Research has identified oligomeric juglones in Juglandaceae plants, including a compound structurally related to [2,2'-Binaphthalene]-1,1',4,4'-tetrone, demonstrating the occurrence of such compounds in nature (Hirakawa, Ogiue, Motoyoshiya, & Yajima, 1986).
Optical Resolution of Binaphthalene Derivatives : A practical method for resolving the optical isomers of 1,1'-binaphthalene derivatives has been developed, providing access to highly pure enantiomers on a preparative scale (Tamai, Heung-Cho, Iizuka, Okamura, & Miyano, 1990).
Chemical Properties and Applications
Hydrogen Bond-Directed Co-Crystals : Studies on 1,1'-binaphthalene-2,2'-diol and various aromatic diimines have led to the formation of well-defined co-crystals, stabilized by hydrogen bonds and other interactions. These findings are significant for understanding molecular recognition and crystal engineering (Ji, Deng, Wang, & Miao, 2009).
Oxidative Skeletal Rearrangement of BINAMs : An oxidative skeletal rearrangement of 1,1'-binaphthalene-2,2'-diamines (BINAMs) has been discovered, leading to the synthesis of unique azaacenes. This method provides a novel approach to synthesizing complex structures that are challenging to create using classical methods (Takeda, Okazaki, & Minakata, 2014).
A Binaphthoquinone from Diospyros greeniwayi : Research identified a novel binaphthoquinone, isolated from Diospyros greeniwayi, which is an example of a dimer derived from naturally occurring compounds. This discovery adds to the understanding of natural product chemistry (Khan & Rwekika, 1998).
Conformational Analysis : Studies on various binaphthalene derivatives have provided insights into their conformational behavior, which is crucial for understanding their reactivity and potential applications in materials science and molecular design (Lam, Ma, Huang, & Liang, 2003).
properties
IUPAC Name |
2-(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O4/c21-17-9-15(19(23)13-7-3-1-5-11(13)17)16-10-18(22)12-6-2-4-8-14(12)20(16)24/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYZAMKNTSAAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CC(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347968 | |
Record name | [2,2'-Binaphthalene]-1,1',4,4'-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Binaphthalene]-1,1',4,4'-tetrone | |
CAS RN |
3408-13-7 | |
Record name | [2,2'-Binaphthalene]-1,1',4,4'-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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